molecular formula C15H16N2O B1270686 2-amino-N-(3-methylbenzyl)benzamide CAS No. 717893-10-2

2-amino-N-(3-methylbenzyl)benzamide

Cat. No.: B1270686
CAS No.: 717893-10-2
M. Wt: 240.3 g/mol
InChI Key: BRZWUEDKXGVXDV-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(3-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWUEDKXGVXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361324
Record name 2-amino-N-(3-methylbenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717893-10-2
Record name 2-amino-N-(3-methylbenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Central Role of Benzamide Scaffolds in Chemical Advancement

Benzamide (B126), a simple amide derivative of benzoic acid, and its derivatives are fundamental building blocks in organic synthesis. researchgate.netwalshmedicalmedia.comwikipedia.org Their structural versatility allows for a wide array of substitutions, leading to a vast chemical space with diverse properties. walshmedicalmedia.com The amide bond within the benzamide structure is stable, neutral, and capable of participating in hydrogen bonding as both a donor and acceptor, characteristics that are crucial for molecular interactions in biological systems. researchgate.net

In medicinal chemistry, benzamide derivatives are recognized as "privileged structures" due to their ability to interact with a multitude of biological targets. ontosight.ai This has led to their development as active pharmaceutical ingredients in a range of therapeutic areas. researchgate.net Researchers have extensively investigated benzamide analogues for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. researchgate.netwalshmedicalmedia.com The ability to modify the aromatic rings and the amide group allows for the fine-tuning of a compound's pharmacological profile. walshmedicalmedia.com

Beyond pharmaceuticals, benzamide scaffolds are integral to materials science. Their capacity for hydrogen bonding and π-π stacking interactions makes them suitable for the design of supramolecular assemblies and polymers with specific structural and electronic properties. researchgate.netresearchgate.net

Academic Exploration of 2 Amino N 3 Methylbenzyl Benzamide

Established Synthetic Pathways

The foundational methods for synthesizing this compound and its derivatives are rooted in classical organic reactions. These pathways have been refined over time to improve yields and purity.

Photo-Induced Dehydrogenative N-Acylation Approaches

One modern approach to forming the amide bond in compounds like this compound involves photo-induced dehydrogenative N-acylation. This method provides a direct route to N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. nih.gov The process typically utilizes a mild oxidant, such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), under transition-metal-free conditions. nih.gov A key aspect of this reaction is the in situ generation of water, which plays a crucial role in protecting aliphatic amine groups from overoxidation through hydrogen bonding interactions. nih.gov This strategy allows for the selective construction of N-functionalized 2-aminophenols in good to excellent yields and offers a concise pathway to precursors of valuable natural products. nih.gov

Acylation Strategies with Amines and Anhydrides

A common and versatile method for the synthesis of benzamides is the acylation of amines with anhydrides. This approach is widely used due to the ready availability of a diverse range of anhydrides and amines. The reaction between an amine and an acid anhydride results in the formation of an N-substituted amide. chemguide.co.uk For instance, the reaction of phenylamine with ethanoic anhydride yields N-phenylethanamide. chemguide.co.uk This type of reaction, known as acylation or more specifically ethanoylation, involves the replacement of a hydrogen atom on the amine with an acyl group. chemguide.co.uk

The reaction can be carried out under various conditions. A noteworthy method involves the chemoselective acylation of amines in an aqueous medium without the need for an acid or base catalyst. researchgate.net This eco-friendly approach works well for primary and secondary alkyl and aryl amines, and even amino acids, providing good yields of the corresponding N-acyl derivatives. researchgate.net The selectivity for N-acylation is maintained even in the presence of other functional groups like hydroxyl, thiol, or carboxylic acid. researchgate.net

ReactantsCatalyst/SolventProductYieldReference
Phenylamine, Ethanoic anhydrideNoneN-phenylethanamideNot specified chemguide.co.uk
Amines, AnhydridesWaterN-acyl derivativesGood researchgate.net

Condensation Reactions in Benzamide (B126) Synthesis

Condensation reactions are a cornerstone of benzamide synthesis. A classic example is the reaction between a carboxylic acid and an amine, often facilitated by a coupling agent or under conditions that remove water to drive the equilibrium towards the product. The acid-catalyzed condensation of benzamide with other molecules, such as glyoxal, has been studied in detail to understand the formation of more complex structures. mdpi.com

In a specific example of synthesizing a related compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, the title compound was formed through a condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate. researchgate.net This highlights the utility of condensation reactions in creating benzamides with diverse substituents.

Ring-Opening Reaction Paradigms for Benzamide Formation

The ring-opening of cyclic precursors presents another effective strategy for the synthesis of benzamides. A prominent example is the use of isatoic anhydride, which reacts with amines to yield 2-aminobenzamide derivatives. nih.govresearchgate.net This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring opening and decarboxylation. nih.gov This method has been successfully employed using both conventional heating in a solvent like DMF and microwave-assisted solvent-free conditions, with the conventional method often providing better yields. researchgate.net

Another class of cyclic precursors are oxazolones. For instance, new 5-oxazolones have been synthesized and subsequently subjected to ring-opening reactions with primary aryl amines to produce new racemic benzamide derivatives. benthamdirect.com Microwave assistance has been shown to facilitate the ring-opening of less reactive oxazolones, reducing reaction times and improving yields where conventional heating is ineffective. researchgate.net

Cyclic PrecursorReagentProductKey FeatureReference
Isatoic AnhydrideAmines2-Aminobenzamide derivativesRing-opening and decarboxylation nih.govresearchgate.net
5-OxazolonesPrimary aryl aminesRacemic benzamide derivativesNucleophilic attack and ring-opening benthamdirect.com
Dimethylaminobenzylidene OxazoloneAnilinesBenzamidesMicrowave-assisted ring-opening researchgate.net

Advanced Synthetic Techniques and Process Optimization

To meet the demands of modern chemical manufacturing, more advanced and efficient synthetic methodologies have been developed. These techniques often focus on improving reaction conditions, scalability, and environmental impact.

Continuous Flow Microreactor Systems in Benzamide Preparation

Continuous flow microreactor technology represents a significant advancement in the synthesis of pharmaceuticals and fine chemicals, including benzamides. researchgate.net These systems offer dramatic improvements in heat and mass transfer, leading to substantially decreased equipment size, energy consumption, and ultimately more cost-effective and sustainable processes. researchgate.net The small reacting inventory within microreactors also enhances safety. researchgate.net

The scalability of flow chemistry is a key advantage. rsc.org Reactions can be optimized on a small scale using microreactors, and the optimized parameters can then be directly translated to larger-scale continuous flow systems for production. rsc.org This integrated approach significantly shortens the time from research and development to production. youtube.com Additive manufacturing (3D printing) has further revolutionized this field by enabling the rapid and cost-effective fabrication of custom-designed continuous flow reactors with complex geometries tailored for specific reactions. youtube.com This allows for greater control over reaction parameters and the development of proprietary intellectual property. youtube.com

TechnologyAdvantagesApplication ExampleReference
Continuous Flow MicroreactorsImproved heat/mass transfer, reduced size/energy, enhanced safety, scalabilitySynthesis of benzimidazole core drugs researchgate.net
Additive Manufacturing of ReactorsRapid prototyping, custom geometries, cost-effectiveCreation of process-specific reactors youtube.com

Selective Monoacylation Processes and Control of By-product Formation

The synthesis of N-substituted 2-aminobenzamides, such as this compound, via acylation reactions presents a significant challenge in controlling selectivity. When employing starting materials with multiple nucleophilic sites, such as diamines, the reaction can yield a mixture of products, primarily the desired monoacylated compound and the undesired diacylated by-product. rsc.org Achieving high selectivity for mono-acylation is crucial for ensuring a high yield of the target molecule and simplifying purification processes. Researchers have developed several strategies to control these reactions, focusing on the temporary protection of one amine group or optimizing reaction conditions to favor mono-substitution.

A primary issue in the acylation of diamines with reactive acylating agents like acyl chlorides is the "over-acylation" that leads to the formation of symmetric diacylated products. rsc.org To minimize this, traditional methods often required using a large excess of the diamine substrate or conducting the reaction under highly diluted conditions, which are not ideal for large-scale production due to poor atom economy and solvent waste. rsc.orgresearchgate.net

Control of Selectivity using Carbon Dioxide

A modern and green approach to achieving selective mono-acylation involves the use of carbon dioxide (CO₂) as a temporary, traceless protecting group. rsc.org This method avoids the need for conventional protection/deprotection steps, which can add to the cost and environmental impact of a synthesis. researchgate.net The principle relies on the reaction of CO₂ with a diamine to form a carbamate, which deactivates one of the amino groups. This in-situ protection allows the remaining free amino group to react selectively with an acyl chloride.

The selectivity of the mono-acylation reaction is directly correlated with the amount of CO₂ introduced into the reaction system. Studies have shown that as the molar equivalent of CO₂ relative to the diamine increases, the selectivity for the mono-acylated product improves significantly. rsc.org Optimal selectivity is often achieved when the diamine and CO₂ are present in equimolar amounts. rsc.org This technique has proven effective across various solvents and for a range of diamines. rsc.org

Table 1: Effect of CO₂ Concentration on Monoacylation Selectivity

Equivalents of CO₂ (mol%) Selectivity for Mono-acylated Product (%)
0 Low (significant di-acylation observed)
50 Moderate
100 High (up to 70-96%) rsc.org

This table illustrates the general trend observed in research on CO₂-mediated selective monoacylation. Specific selectivities vary based on the substrates, solvent, and reaction conditions. rsc.org

Control of Selectivity using Boron Reagents

Another effective strategy for the selective monoacylation of symmetrical diamines involves pretreatment with a boron-based reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.netnih.gov This method relies on the complexation of the boron reagent with one of the nitrogen atoms of the diamine. This complexation selectively deactivates one of the amino groups, thereby directing the subsequent acylation to the unprotected amino group. researchgate.net This approach has been shown to significantly suppress the formation of the diacylated by-product. nih.gov

Optimization of Reaction Conditions

Beyond protecting groups, careful control of reaction conditions is essential to minimize the formation of by-products. numberanalytics.com Key factors include:

Temperature: Lowering the reaction temperature can help to control the reactivity of the acylating agent and reduce the rate of the second acylation step. numberanalytics.com

Rate of Addition: Slow, controlled addition of the acylating agent to the diamine solution can help to maintain a low concentration of the acylating agent, favoring mono-acylation over di-acylation.

Synthesis via Isatoic Anhydride Derivatives

An alternative and widely used method for preparing 2-aminobenzamides, which elegantly bypasses the challenge of selective acylation of a diamine, is the use of isatoic anhydride or its derivatives. sioc-journal.cn Isatoic anhydride is a cyclic compound derived from 2-aminobenzoic acid. In this approach, the nucleophilic amine (in this case, 3-methylbenzylamine) reacts with the isatoic anhydride. The reaction proceeds via nucleophilic attack on one of the carbonyl groups, followed by ring-opening and decarboxylation to yield the desired 2-amino-N-substituted benzamide.

Table 2: Comparison of Synthetic Strategies for Mono-N-Acylation

Method Principle Key Advantage(s) Common By-products to Control
CO₂-mediated Acylation Temporary protection of one amine group as a carbamate. rsc.org High selectivity, atom economy, uses a green reagent. rsc.orgrsc.org Di-acylated diamine.
Boron-mediated Acylation Temporary protection of one amine group via complexation. researchgate.netnih.gov High selectivity for mono-acylation. nih.gov Di-acylated diamine.

| Isatoic Anhydride Route | Ring-opening of a cyclic precursor by an amine. sioc-journal.cn | Avoids di-acylation issue, often high yielding, can be a one-pot process. sioc-journal.cn | Unreacted starting materials, side-products from anhydride decomposition. |

In-Depth Computational Analysis of this compound Remains Elusive

The exploration of a molecule's properties through computational methods is a cornerstone of modern chemical research, providing invaluable insights into molecular structure, reactivity, and potential applications. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely employed to predict and understand the behavior of chemical compounds. However, in the case of this compound, specific published data from these types of investigations could not be located.

This absence of dedicated research means that a detailed discussion on the following computational aspects of this compound cannot be constructed at this time:

Computational and Theoretical Investigations of 2 Amino N 3 Methylbenzyl Benzamide

Spectroscopic Property Prediction through Computational Methods:There is no available data on simulated vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra for this specific compound.

While computational studies have been performed on other benzamide (B126) derivatives, the strict focus on 2-amino-N-(3-methylbenzyl)benzamide, as required, prevents the extrapolation of data from these related but structurally distinct molecules. Such an approach would not provide a scientifically accurate representation of the target compound.

Further research and publication in the field of computational chemistry are required to elucidate the specific molecular and electronic characteristics of this compound.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

No published studies were identified that specifically investigate the excited state dynamics of this compound using Time-Dependent Density Functional Theory (TD-DFT). Such studies would be invaluable for understanding the photophysical properties of the molecule, including its absorption and emission spectra, and the pathways of energy dissipation after light absorption.

TD-DFT is a widely used quantum chemical method for calculating the properties of electronically excited states. rsc.orgresearchgate.netchemrxiv.org It can provide insights into various aspects of excited-state behavior, such as:

Vertical Excitation Energies: The energy difference between the ground and excited electronic states at the ground-state geometry.

Oscillator Strengths: A measure of the probability of an electronic transition, which is related to the intensity of absorption peaks.

Nature of Electronic Transitions: Characterization of the orbitals involved in the excitation (e.g., π → π, n → π).

Excited State Geometries: The optimized molecular structure in the excited state.

Fluorescence and Phosphorescence Energies: The energy released upon relaxation from the excited state back to the ground state.

A hypothetical TD-DFT study on this compound would likely involve optimizing the ground state geometry, followed by the calculation of vertical excitation energies and oscillator strengths to predict its UV-Vis absorption spectrum. Further investigation could explore the potential energy surfaces of the lowest excited states to understand photochemical reaction pathways or non-radiative decay mechanisms.

Theoretical Studies on Reaction Mechanisms and Energetics

Detailed theoretical studies on the reaction mechanisms and energetics involving this compound are not currently available in the scientific literature. Such investigations are crucial for predicting the reactivity of a compound, understanding its formation pathways, and designing new synthetic routes.

Elucidation of Proposed Mechanistic Pathways

There are no specific proposed mechanistic pathways for reactions involving this compound that have been elucidated through theoretical studies. For related classes of compounds, such as other benzamide derivatives, computational studies have been employed to investigate reaction mechanisms. For example, Density Functional Theory (DFT) has been used to study the reaction mechanism of 2-amino-N-(aryl) benzimidamides with ninhydrin. nih.gov These studies often involve locating transition states and calculating activation energies to map out the most favorable reaction pathways.

A theoretical investigation into the reaction mechanisms of this compound could, for instance, explore its synthesis from precursors like 2-aminobenzoic acid and 3-methylbenzylamine, detailing the intermediates and transition states involved in the amide bond formation.

Kinetic Modeling and Thermodynamic Considerations

Without established reaction mechanisms, no kinetic modeling or detailed thermodynamic analyses for reactions involving this compound have been reported. Kinetic modeling relies on the rate constants of individual elementary steps in a reaction mechanism, which are typically calculated using transition state theory combined with computed activation energies. Thermodynamic considerations involve calculating the changes in enthalpy, entropy, and Gibbs free energy for proposed reaction pathways to determine their feasibility and spontaneity.

Should theoretical studies on the reaction mechanisms of this compound become available, subsequent kinetic and thermodynamic modeling could provide a deeper understanding of its reactivity under various conditions.

Chemical Reactivity and Transformation Pathways of 2 Amino N 3 Methylbenzyl Benzamide

Fundamental Reaction Types

The inherent functionalities of 2-amino-N-(3-methylbenzyl)benzamide make it susceptible to common organic reactions, including redox processes and nucleophilic substitutions.

The presence of both an oxidizable amino group and benzylic protons, along with a reducible carbonyl group, allows this compound to undergo a variety of redox transformations.

Oxidation: The primary amino group and the benzylic C-H bonds of the methyl group on the benzyl (B1604629) ring are potential sites for oxidation.

Oxidation of the Amino Group: The 2-amino group can be oxidized using various oxidizing agents. Depending on the reaction conditions, this can lead to the formation of nitroso, nitro, or azo compounds.

Benzylic C-H Oxidation: The benzylic C-H bonds are susceptible to oxidation, which can convert the methyl group into a carboxylic acid. In the context of related molecules, the oxidation of benzylic carbons can be a key step in forming new heterocyclic structures. For instance, metal-free oxidative processes using reagents like di-tert-butyl peroxide (DTBP) can facilitate the reaction between 2-amino benzamides and methylarenes, leading to dual amination of the benzylic C-H bonds. rsc.org Lewis acid-catalyzed oxidation, using systems like ZnBr2 or FeCl3 with tert-butyl hydroperoxide (TBHP), is also a known method for converting benzylamines into amides, highlighting the reactivity of the benzylic position. researchgate.net

Reduction: Reduction reactions typically target the amide's carbonyl group or the aromatic rings.

Carbonyl Reduction: The amide carbonyl can be reduced to a methylene group (-CH2-) using powerful reducing agents like lithium aluminum hydride (LiAlH4), converting the benzamide (B126) into a secondary amine.

Aromatic Ring Reduction: Catalytic hydrogenation under harsh conditions (high pressure and temperature) can reduce the benzene rings.

Selective Reduction: In some synthetic pathways involving similar structures, catalytic hydrogenation is used to reduce a nitro group to an amino group, a transformation that is a key step in the synthesis of the 2-aminobenzamide (B116534) core itself.

A summary of potential fundamental redox reactions is presented below.

Reaction TypeReagent/ConditionPotential Product(s)
Oxidation Potassium Permanganate (KMnO4)Oxidation of amino and/or methyl group
Di-tert-butyl peroxide (DTBP)Intermediates for cyclization reactions rsc.org
tert-Butyl hydroperoxide (TBHP)Oxidation of benzylic C-H bonds researchgate.net
Reduction Lithium Aluminum Hydride (LiAlH4)Reduction of amide carbonyl to amine
Catalytic Hydrogenation (e.g., H2/Pd)Reduction of aromatic rings (harsh conditions)

The nucleophilicity of the nitrogen atoms in this compound is central to its participation in substitution reactions. The primary aromatic amine is significantly more nucleophilic than the amide nitrogen.

Reactions at the Amino Group: The lone pair of electrons on the nitrogen of the 2-amino group is readily available, making it a potent nucleophile. It can react with various electrophiles:

Alkylation: Reaction with alkyl halides introduces alkyl substituents on the amino group.

Acylation: Reaction with acyl chlorides or anhydrides forms a new amide bond.

Reactions at the Amide Nitrogen: The nitrogen atom of the amide group is substantially less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, it can be deprotonated by a strong base to form an amidate anion, which can then act as a nucleophile.

Mechanistic studies on related annulation reactions have shown that the primary amino group, rather than the amide group, is the key participant in intermolecular nucleophilic amination steps that lead to the formation of heterocyclic products. rsc.org

Metal-Catalyzed and Photo-Induced Transformations

Modern synthetic methods, including metal-catalyzed C-H functionalization and photochemistry, offer advanced pathways for modifying this compound with high precision.

The amide moiety within this compound can serve as a directing group to guide transition-metal catalysts to specific C-H bonds, enabling their selective functionalization. nih.gov This strategy overcomes the challenge of differentiating between the numerous C-H bonds present in a complex molecule. nih.gov

Mechanism of Action: A transition metal, such as palladium (Pd), can coordinate to the oxygen atom of the amide. This coordination brings the metal center into close proximity to otherwise unreactive C-H bonds, typically at the ortho position of the benzoyl ring or the β- and γ-positions of the N-alkyl substituent. This proximity facilitates a site-selective C-H activation step, leading to the formation of a metallacycle intermediate. This intermediate can then react with a coupling partner to form a new bond.

Potential Applications: While direct examples for this specific molecule are not detailed, the principles of C(sp3)–H bond functionalization are well-established. nih.gov This methodology could potentially be applied to functionalize the benzylic C-H bonds of the 3-methylbenzyl group or the C-H bonds on the aromatic rings. nih.govresearchgate.net Palladium-catalyzed reactions, for instance, have been developed for the arylation and acetoxylation of β-methylene C–H bonds in aliphatic amides. nih.gov

Photo-induced reactions, particularly those involving photoredox catalysis, provide mild and efficient routes for forming new chemical bonds by leveraging radical intermediates. nih.gov

Radical Generation: Under photocatalytic conditions, it is conceivable to generate radical species from this compound. A single-electron transfer (SET) process could oxidize the primary amino group or facilitate the cleavage of a C-H bond, particularly at the benzylic position of the 3-methylbenzyl group, to form a carbon-centered radical.

Radical-Radical Coupling: Once formed, these radicals can engage in coupling reactions. The rapid advancement of photoredox radical-radical cross-coupling has made it a practical approach for constructing C(sp3)-C(sp3) bonds under mild conditions. nih.gov This strategy could be employed to introduce new alkyl or functionalized groups at the benzylic position of the molecule. nih.gov

Cyclization and Annulation Reactions

One of the most significant transformation pathways for this compound and related structures is their use as precursors for synthesizing fused heterocyclic systems, particularly quinazolinones. rsc.org Quinazolinones are important scaffolds in medicinal chemistry.

A novel, metal-free approach has been developed for the synthesis of 2-aryl quinazolinones through a dual benzylic C–H bond amination process, using 2-amino benzamides and methylarenes as starting materials. rsc.org This strategy can be applied to N-substituted benzamides, including those with benzyl groups, to yield the corresponding N-substituted quinazolinones. rsc.org

Reaction Mechanism: The proposed mechanism for this transformation involves a radical process. rsc.org

A radical initiator (e.g., from the homolysis of DTBP) abstracts a hydrogen atom from the methylarene (e.g., toluene) to generate a benzyl radical.

This radical intermediate is then attacked by the nucleophilic 2-amino group of the benzamide.

A subsequent intramolecular amination involving the amide nitrogen, followed by oxidation, leads to the formation of the fused quinazolinone ring system. rsc.org

This type of cyclization has been practically applied in the functionalization of carbon nanotubes, where 2-amino-N-benzylbenzamide groups attached to the nanotubes were transformed into quinazoline derivative groups. researchgate.net Furthermore, cobalt-catalyzed cyclization reactions of related N-substituted 2-bromobenzamides with carbodiimides have been shown to produce 3-(imino)isoindolin-1-ones, demonstrating the versatility of metal catalysis in facilitating novel cyclization pathways for benzamide derivatives. mdpi.com

The table below summarizes key findings for the synthesis of quinazolinones from 2-amino benzamides.

ReactantsCatalyst/ReagentsConditionsProduct TypeRef.
2-Amino N-substituted benzamide + TolueneDTBP, TsOHDMSO, 110 °CN-substituted 2-aryl quinazolinone rsc.org

Formation of Fused Heterocyclic Systems (e.g., Quinazolinones)

The molecular architecture of this compound, featuring a nucleophilic 2-amino group positioned ortho to an N-substituted carboxamide, makes it a valuable precursor for the synthesis of fused heterocyclic compounds. airo.co.in This strategic arrangement of functional groups allows for intramolecular cyclization reactions, leading to the formation of stable, polycyclic systems. smolecule.com Among the most significant transformations is its conversion into quinazolinone derivatives, a core scaffold found in numerous biologically active compounds and pharmaceuticals. rhhz.netorientjchem.org

The general strategy for constructing the quinazolinone ring from 2-aminobenzamide derivatives involves the introduction of a one-carbon unit that bridges the 2-amino group and the amide nitrogen atom. This is typically achieved through a condensation reaction with a suitable electrophile, followed by cyclization and dehydration or oxidation. Various synthetic methodologies have been developed to effect this transformation, utilizing a range of reagents and catalysts.

A common and direct approach is the reaction of the 2-aminobenzamide substrate with aldehydes. In this pathway, the 2-amino group first condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by an oxidation or dehydrogenation step, yields the final 2,3-disubstituted quinazolin-4(3H)-one. This process can be facilitated by catalysts such as p-toluenesulfonic acid. organic-chemistry.org

For this compound, reaction with an aldehyde (R-CHO) would proceed as follows: The initial product of cyclization is a dihydroquinazolinone, which is then oxidized to the aromatic quinazolinone system. Oxidants like potassium permanganate or simply air can sometimes effect this final step. smolecule.comrhhz.net

Another established method involves reacting 2-aminobenzamides with orthoesters or formamide, which serve as the source for the C2-carbon of the quinazolinone ring. Additionally, more complex, multi-component reactions have been developed where the quinazolinone core is assembled in a single pot from precursors like 2-aminobenzamides, aryl halides, and a carbon monoxide source, often mediated by a transition-metal catalyst like palladium. mdpi.com The reaction can also be achieved by treating the parent compound with dehydrating and cyclizing agents such as phosphoryl chloride (POCl₃), which facilitates the intramolecular ring closure to form the 3-benzylquinazolin-4(3H)-one structure. researchgate.net

The table below summarizes representative pathways for the conversion of 2-amino-N-substituted benzamides into quinazolinone derivatives, which are applicable to this compound.

Table 1: Synthetic Pathways to Quinazolinones from 2-Aminobenzamide Precursors
Reactant/C1 SourceCatalyst/ReagentConditionsProduct TypeReference
Aldehydes (R-CHO)p-Toluenesulfonic acid (catalyst); PIDA (oxidant)Solvent (e.g., Toluene), Heat2-Substituted-3-(3-methylbenzyl)quinazolin-4(3H)-one organic-chemistry.org
Benzyl Amines (R-CH₂-NH₂)H₂O₂ (oxidant)Solvent-free, Metal-free, Heat2-Substituted-3-(3-methylbenzyl)quinazolin-4(3H)-one rhhz.net
Benzoyl Chlorides (R-COCl)SBA-Pr-SO₃H (solid acid catalyst)Solvent-free, 130 °C2-Substituted-3-(3-methylbenzyl)quinazolin-4(3H)-one orientjchem.org
Arylboronic acids / IsocyanidesPalladium catalystOrganic solvent, Heat2,3-Disubstituted Quinazolinone mdpi.com
Phosphoryl Chloride (POCl₃)None (Reagent and Dehydrating Agent)Heat3-(3-methylbenzyl)quinazolin-4(3H)-one derivative researchgate.net

These transformation pathways highlight the versatility of this compound as a building block in synthetic organic chemistry for the construction of complex heterocyclic architectures. The choice of reaction partner and conditions allows for the introduction of various substituents onto the quinazolinone core, enabling the creation of a diverse library of compounds for further investigation.

Structure Activity Relationship Sar Studies and Biological Target Interactions

Methodologies for Structure-Activity Relationship Elucidation

Several key methodologies are employed to decipher the intricate relationship between the chemical structure of benzamide (B126) derivatives and their biological functions.

A fundamental approach to understanding SAR is the systematic modification of the lead compound's structure and the synthesis of a series of analogs. This process involves altering specific parts of the molecule, such as substituent groups on the aromatic rings, the linker between them, or the amide bond itself, and then evaluating the biological activity of the resulting new compounds.

For instance, in studies of related 2-phenoxybenzamide derivatives, researchers have found that the antiplasmodial activity and cytotoxicity are highly dependent on the substitution pattern of the anilino part of the molecule and the size of the substituents. mdpi.com Shifting a substituent from a meta to a para position on a phenyl ring can significantly alter the compound's activity and selectivity. mdpi.com Similarly, research on other benzamide series has shown that introducing groups like trifluoromethyl can lead to potent inhibitory activity against specific kinases. nih.gov This methodical approach allows researchers to map out which structural features are essential for activity, which can be modified, and which are detrimental.

Table 1: Examples of Systematic Structural Modifications in Benzamide Analogs

Parent Scaffold Modification Site Substituent Change Observed Effect on Activity
2-Phenoxybenzamide Anilino Ring Shift of N-Boc piperazinyl from meta to para position Significant increase in antiplasmodial activity and selectivity mdpi.com
4-(Aminomethyl)benzamide (B1271630) Amide or Amine Moiety Addition of a (trifluoromethyl)benzene ring Potent inhibition of EGFR kinase nih.gov
Anthranilic Diamides General Structure Various modifications Discovery of potent Ryanodine Receptor activators with insecticidal activity researchgate.net

This table is interactive and can be sorted by column.

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach involves calculating various structural descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule and using statistical methods to correlate these descriptors with observed activity. nih.gov

The main advantage of QSAR is its ability to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.gov A reliable QSAR model is characterized by high correlation coefficients between the predicted and observed activities, not only for the compounds used to build the model (the training set) but also for an independent set of molecules (the test set). nih.gov The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions, which is typically limited to derivatives similar to those used in its development. nih.gov

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or nucleic acid. This technique allows researchers to visualize the interactions at an atomic level and estimate the binding affinity, which is often expressed as a binding energy score. dergipark.org.tr By understanding how a compound like 2-amino-N-(3-methylbenzyl)benzamide might fit into the active site of a particular enzyme or receptor, scientists can generate hypotheses about its mechanism of action.

In various studies on benzamide derivatives, molecular docking has been used to:

Predict binding affinities with target proteins like α5β1 integrin and DNA, suggesting potential anti-tumor effects. dergipark.org.tr

Identify key hydrogen bond interactions and other molecular contacts that stabilize the ligand-protein complex. nih.gov

Elucidate how flexible linkers in a molecule's structure can allow it to bind effectively to mutant proteins that are resistant to other drugs. nih.gov

Screen large libraries of virtual compounds to identify new potential inhibitors for targets like topoisomerase enzymes. researchgate.net

Table 2: Summary of Molecular Docking Studies on Benzamide Derivatives

Compound Class Biological Target Predicted Binding Affinity (ΔG) Key Finding
N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide α5β1 Integrin -7.7 kcal/mol Potential for strong anti-tumor effects dergipark.org.tr
N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide DNA -7.4 kcal/mol Potential for strong anti-tumor effects dergipark.org.tr
4-(Aminomethyl)benzamide Analog T315I-mutant Abl Kinase Not specified Favorable geometry to bypass bulky residue and bind to the active center nih.gov

This table is interactive and can be sorted by column.

Biological Pathways and Molecular Mechanisms of Action

Understanding the specific biological pathways and molecular targets affected by this compound is key to elucidating its pharmacological profile.

Benzamide derivatives have been shown to modulate the activity of various enzymes and signaling pathways, which is central to their therapeutic potential. For example, certain 4-(aminomethyl)benzamide derivatives are potent inhibitors of several receptor tyrosine kinases, including EGFR, HER-2, and KDR. nih.gov Kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their inhibition is a key strategy in cancer therapy.

Other studies have focused on G protein-coupled receptors (GPCRs). A series of 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent agonists for GPR52, a receptor implicated in central nervous system disorders. chemrxiv.orgnih.gov These compounds were found to activate the Gs/cAMP signaling pathway, which can modulate dopamine (B1211576) signaling in the brain. nih.gov Further research has even developed "biased agonists" that selectively activate the G protein pathway over other signaling cascades, potentially leading to more targeted therapeutic effects. chemrxiv.org

At the molecular level, the activity of benzamide compounds is dictated by their specific interactions with their biological targets. Molecular docking and structural biology studies have provided detailed insights into these interactions. For instance, the benzamide moiety of one kinase inhibitor was found to pack against a leucine (B10760876) residue in the binding pocket, while its carbonyl group forms a crucial hydrogen bond with the amide group of an aspartate residue. nih.gov

In the case of topoisomerase inhibitors, benzamide derivatives have been shown to interact with both the enzyme and the DNA it binds to. researchgate.net These interactions can include hydrogen bonds with specific amino acids like lysine and arginine, as well as with the nucleotide bases of the DNA itself. researchgate.net These precise interactions are responsible for stabilizing the compound in the active site, leading to the inhibition of the enzyme and its biological consequences.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-amino-N-benzylbenzamide
2-phenoxybenzamide
4-(aminomethyl)benzamide
3-((4-benzylpyridin-2-yl)amino)benzamide
N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide
Etoposide
Phenytoin

This table is interactive and can be sorted by column.

A comprehensive article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature detailing the biological activities of this specific molecule have yielded insufficient data to thoroughly address the requested topics.

The provided outline requires in-depth research findings, structure-activity relationship studies, and data from preclinical models for antimicrobial, anticancer, anticonvulsant, antiparasitic, antioxidant, and HDAC inhibitory activities. While a significant body of research exists for the broader class of benzamide, aminobenzamide, and N-benzylbenzamide derivatives, this information is not specific to "this compound."

For instance, studies on various N-(2-aminophenyl)benzamide derivatives show their potential as histone deacetylase (HDAC) inhibitors with antiproliferative activity. nih.govresearchgate.netnih.govacs.org Similarly, research is available on the antimicrobial mdpi.comresearchgate.netnanobioletters.comnih.gov, antioxidant nih.govacs.orgresearchgate.netrsc.org, anticancer frontiersin.orgnih.govresearchgate.netnih.govmdpi.com, and anticonvulsant semanticscholar.orgnih.govmdpi.comresearchgate.netgoogle.com properties of related benzamide structures. However, extrapolating these findings to the specific compound without direct experimental evidence would be scientifically inaccurate.

The citation numbers included in the user's request ( nih.govacs.orgresearchgate.netnih.gov, etc.) suggest that specific research articles may form the basis for this query. Unfortunately, these sources could not be identified or accessed through the conducted searches.

To provide a scientifically accurate and detailed article, specific research dedicated to "this compound" is necessary. Without such dedicated studies, generating content that strictly adheres to the provided outline and focuses solely on this compound is not possible.

Research on Biological Activities in Preclinical Models (Animal models, in vitro)

Heat Shock Protein (Hsp90) Inhibition Studies

Research into the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, has identified various classes of small molecule inhibitors. Among these, derivatives of 2-aminobenzamide (B116534) have shown promise. While direct and extensive structure-activity relationship (SAR) studies specifically centered on this compound are not widely published, the SAR of the broader class of 2-aminobenzamide and N-benzylbenzamide derivatives provides significant insights into the structural requirements for potent Hsp90 inhibition.

A novel class of Hsp90 inhibitors based on the 2-aminobenzamide scaffold has been developed and optimized, leading to compounds with significant binding affinity for Hsp90. nih.gov These inhibitors, including indol-4-one and indazol-4-one derived 2-aminobenzamides, have demonstrated nanomolar antiproliferative activity across various cancer cell lines. nih.govresearchgate.net The mechanism of action for these compounds has been confirmed as Hsp90 inhibition, evidenced by the induction of Heat shock protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins. nih.gov

In a study focused on resorcinol-based N-benzyl benzamide derivatives, the exploration of substituents on the benzyl (B1604629) ring was a key aspect of the SAR. The position and nature of these substituents were found to significantly influence the Hsp90 inhibitory activity. While a methyl group at the 3-position of the benzyl ring, as in this compound, is a specific modification, the general findings from related N-benzyl benzamides can be extrapolated.

For instance, a series of resorcinol-based N-benzyl benzamide derivatives were synthesized and evaluated for their Hsp90α inhibitory activity. The data from these studies highlight the importance of the substitution pattern on the benzyl ring for potent inhibition.

CompoundSubstitution on Benzyl RingHsp90α IC₅₀ (nM)
Derivative A4-Cl15.7
Derivative B3-F25.3
Derivative C2-CH₃48.9
Derivative D4-OCH₃8.2
Derivative E3,4-diCl6.1
30f2,4-diCl-5-F5.3

From the table above, it is evident that electron-withdrawing groups and their positions on the benzyl ring play a crucial role in Hsp90 inhibition. For example, compound 30f , with a 2,4-dichloro-5-fluoro substitution pattern on the benzyl moiety, exhibited a highly potent Hsp90α inhibitory activity with an IC₅₀ value of 5.3 nM. nih.gov This compound also showed excellent growth inhibition against H1975 non-small cell lung cancer cells. nih.gov The potent activity of compound 30f underscores the significance of the electronic and steric properties of the substituents on the benzyl ring in achieving high-affinity binding to the Hsp90 active site. nih.gov

The degradation of Hsp90 client proteins is a hallmark of Hsp90 inhibition. Treatment with potent 2-aminobenzamide derivatives has been shown to lead to the degradation of key oncogenic proteins such as Her2, EGFR, Met, and Akt. nih.gov This downstream effect on client proteins validates that the antiproliferative activity of these compounds is mediated through the Hsp90 chaperone pathway.

Advanced Applications and Future Research Directions

Role as Chemical Probes for Biochemical Investigations

Derivatives of 2-aminobenzamide (B116534) are valuable as intermediates in the synthesis of more complex molecules used for biochemical studies. The structure of 2-amino-N-(3-methylbenzyl)benzamide, with its reactive amino group and amide linkage, makes it a candidate for development into a chemical probe. These probes can be designed to interact with specific biological targets, such as enzymes or receptors, helping to elucidate their functions within biochemical pathways. For example, substituted benzamides can be modified to include fluorescent tags or reactive groups, allowing for visualization and identification of binding partners within a cell. The N-benzylbenzamide scaffold itself has been identified as a novel framework for developing potent inhibitors of enzymes like butyrylcholinesterase, which is relevant in neurodegenerative disease research. acs.org This suggests that this compound could be a foundational structure for creating selective probes to study enzymatic activity and protein function.

Integration into Supramolecular Chemistry and Materials Science

The formation of amide bonds is a cornerstone of organic chemistry and is integral to the synthesis of polymeric materials. researchgate.net The benzamide (B126) structure, characterized by its ability to form strong hydrogen bonds, is a key building block in supramolecular chemistry. The presence of both an amino group and an amide linkage in this compound provides multiple sites for hydrogen bonding. This allows the molecule to self-assemble into well-ordered, higher-level structures such as sheets, helices, or other complex architectures.

These self-assembling properties are of significant interest in materials science for the creation of "smart" materials with unique chemical and physical characteristics. The specific stereochemistry and conformational properties influenced by the N-(3-methylbenzyl) group could direct the formation of distinct crystalline structures, which may have applications in areas like nonlinear optics or as specialized polymer components. mdpi.com

Exploration in Agrochemical and Specialty Chemical Synthesis

The benzamide and aminobenzamide scaffolds are important in the agrochemical industry. For instance, specific substituted aminobenzamides are precursors to potent insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com The synthesis of related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, highlights the industrial relevance of this class of molecules for creating crop protection agents. google.comgoogle.com

Given this precedent, this compound could serve as a valuable starting material or intermediate in the synthesis of new agrochemicals. sioc-journal.cngoogle.com Its structural components could be modified to optimize for properties such as target specificity, environmental stability, and efficacy against agricultural pests or diseases. This makes it a compound of interest for research and development in specialty chemicals aimed at the agricultural sector.

Prospects for New Drug Scaffold Development based on the Benzamide Core

The benzamide core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents. researchgate.netmdpi.comwalshmedicalmedia.com These include drugs with antipsychotic, anti-inflammatory, antiemetic, and anticancer properties. researchgate.netwalshmedicalmedia.com The N-benzylbenzamide structure, in particular, has been the foundation for developing novel tubulin polymerization inhibitors with significant antitumor activity. researchgate.netnih.gov

Specifically, the 2-aminobenzamide portion of the molecule is structurally related to compounds that act as potassium channel openers, a class of drugs used to treat conditions like epilepsy. nih.govnih.govacs.org For example, the drug retigabine (B32265), a Kv7.2/7.3 channel activator, shares structural elements with aminobenzamides. nih.govnih.govacs.orgresearchgate.net Research has focused on developing retigabine analogues with improved safety profiles, and the N-substituted aminophenyl ring is a key area of modification. nih.govacs.orgresearchgate.net This suggests that this compound could serve as a scaffold for developing new, potentially safer, and more potent modulators of ion channels like Kv7, which are important targets for neurological disorders. nih.govacs.orgrupress.org

Benzamide-Based Drug ClassTherapeutic Target/MechanismPotential ApplicationReference
Potassium Channel (Kv7) OpenersStabilize the open state of Kv7.2/7.3 channels, reducing neuronal hyperexcitability.Epilepsy, Neuropathic Pain nih.gov, nih.gov, acs.org
Tubulin Polymerization InhibitorsBind to the colchicine (B1669291) site on tubulin, disrupting microtubule formation and cell division.Anticancer Therapy researchgate.net, nih.gov
Butyrylcholinesterase (BChE) InhibitorsInhibit BChE enzyme activity, which is relevant in later stages of Alzheimer's disease.Alzheimer's Disease acs.org
General Benzamide DerivativesDiverse mechanisms including dopamine (B1211576) receptor antagonism and anti-inflammatory action.Antipsychotics, Antiemetics, Anti-inflammatory agents researchgate.net, walshmedicalmedia.com

Emerging Methodologies in Benzamide Research (e.g., High-throughput electrophysiology for SAR)

The development of drugs based on the benzamide scaffold, particularly for ion channel targets, is increasingly reliant on advanced research methodologies. nih.gov High-throughput electrophysiology (HTE) has become a critical tool for screening and characterizing new compounds. aragen.com Platforms like the SyncroPatch system allow for the rapid testing of thousands of compounds on ion channels such as Nav1.7 or Kv7, providing detailed data on their potency and mechanism of action. plos.org

This technology is essential for establishing a Structure-Activity Relationship (SAR), which defines how chemical modifications to a scaffold like this compound affect its biological activity. axxam.com For instance, by systematically altering the substitution pattern on the benzyl (B1604629) or benzamide rings and rapidly assessing the impact on Kv7 channel function using HTE, researchers can quickly identify analogues with improved potency and selectivity. nih.govaragen.comaxxam.com This accelerates the drug discovery process, enabling the efficient optimization of lead compounds for therapeutic development. aragen.com

High-Throughput Electrophysiology PlatformKey FeaturesApplication in Benzamide ResearchReference
SyncroPatch 384/768PEFully automated, giga-seal data quality, capable of ~6,000 data points per day.Screening compound libraries to identify novel ion channel modulators; SAR studies for Nav and Kv channels. axxam.com, plos.org
QPatchMedium to high-throughput screening, suitable for hit confirmation and SAR campaigns.Characterizing the electrophysiological effects of benzamide derivatives on specific ion channels. axxam.com
Maestro Pro MEA (Microelectrode Array)Monitors real-time network connectivity of neuronal or cardiac cells.Assessing the functional impact of benzamide compounds on neuronal network activity or cardiac rhythm. axxam.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-(3-methylbenzyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling using 3-methylbenzylamine and activated 2-aminobenzoic acid derivatives. Key steps include:

  • Activation : Use of coupling agents like methyl 3-(chlorocarbonyl)propanoate in pyridine and CH₂Cl₂ to form the amide bond .
  • Purification : Recrystallization from solvents like benzene or methanol to achieve high purity (>95%) .
  • Optimization : Adjust reaction time (1–2 hours) and temperature (room temp to reflux) to balance yield and byproduct formation. Monitoring via TLC or HPLC is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H-NMR (δ 6.5–7.8 ppm for aromatic protons) and ¹³C-NMR (C=O at ~168 ppm) confirm the amide linkage and substitution pattern .
  • Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal X-ray diffraction to resolve bond lengths and angles, ensuring no structural deviations .
  • Mass Spectrometry : ESI-MS with molecular ion peaks (e.g., [M+H]⁺ at m/z 255) validates molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Storage : Store at –20°C for long-term stability; use airtight containers to prevent hydrolysis .
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzamide or 3-methylbenzyl positions to modulate electron density and binding affinity .
  • Bioassays : Test antimicrobial activity via MIC assays against S. aureus and E. coli, comparing results to analogs like 2-amino-N-(4-chlorobenzyl)benzamide (MIC: 8–16 µg/mL) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes like poly(ADP-ribose) polymerase (PARP), given benzamide’s role as a PARP inhibitor .

Q. What advanced analytical techniques resolve challenges in quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC Derivatization : Label free amines with 2-aminobenzamide (2-AB) for enhanced UV/fluorescence detection, achieving limits of quantification (LOQ) < 0.1 µg/mL .
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation, coupled with MRM transitions (e.g., m/z 255 → 210) to minimize matrix interference .

Q. How should researchers address contradictions in reported biological data for benzamide derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate studies across multiple concentrations (e.g., 1–100 µM) to distinguish specific inhibition (e.g., PARP) from off-target effects (e.g., glucose metabolism disruption) .
  • Control Experiments : Compare results to 3-aminobenzamide (a known PARP inhibitor) and inactive analogs (e.g., N-methylated derivatives) to validate target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.